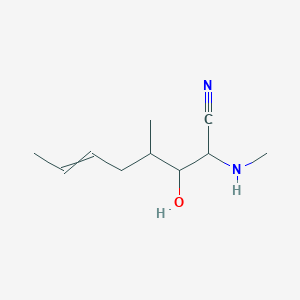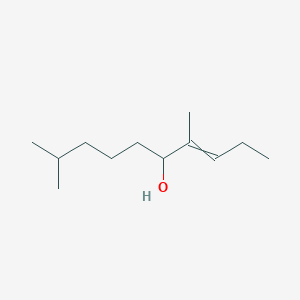
4,9-Dimethyldec-3-EN-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dimethyldec-3-EN-5-OL is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is notable for its unique structure, which includes a double bond (indicated by “EN”) and two methyl groups attached to the carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyldec-3-EN-5-OL can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction typically involves the addition of a Grignard reagent to an aldehyde or ketone, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursor compounds. This process uses a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen to the precursor, resulting in the formation of the alcohol. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Dimethyldec-3-EN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
4,9-Dimethyldec-3-EN-5-OL has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,9-Dimethyldec-3-EN-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond and methyl groups can affect the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,9-Dimethyldec-3-EN-5-OL: Unique due to its specific structure with a double bond and two methyl groups.
4-Methyl-2-pentanol: Similar alcohol with a different carbon chain length and position of the hydroxyl group.
3,7-Dimethyloct-6-en-1-ol: Another alcohol with a similar structure but different carbon chain length and position of the double bond.
Uniqueness
This compound is unique due to its specific combination of a double bond and two methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88262-10-6 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
4,9-dimethyldec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-5-7-11(4)12(13)9-6-8-10(2)3/h7,10,12-13H,5-6,8-9H2,1-4H3 |
InChI-Schlüssel |
PAAAEUYSYBGUCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C)C(CCCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
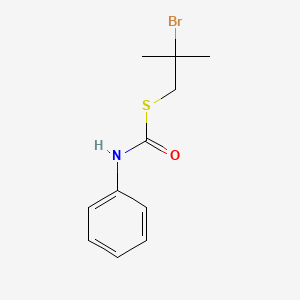
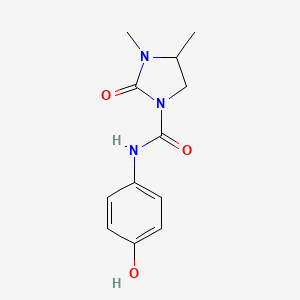
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)

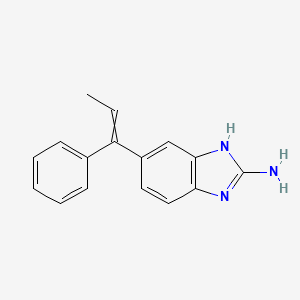
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
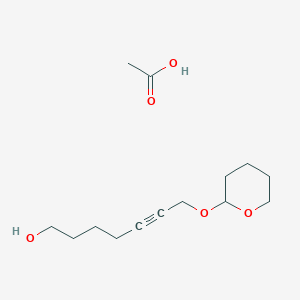
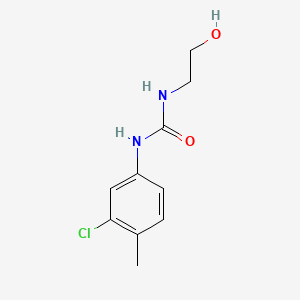
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
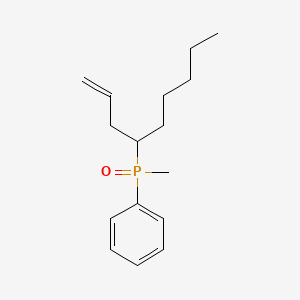
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
